molecular formula C12H19ClN2O B1398386 N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride CAS No. 1219972-33-4

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride

Cat. No.: B1398386
CAS No.: 1219972-33-4
M. Wt: 242.74 g/mol
InChI Key: GHHMBNMTTNZDSA-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride: is a chemical compound with the molecular formula C12H19ClN2O It is a hydrochloride salt form of N-Benzyl-N-ethyl-2-(methylamino)acetamide, which is an amide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride typically involves the following steps:

  • Formation of N-Benzyl-N-ethyl-2-(methylamino)acetamide

      Starting Materials: Benzyl chloride, ethylamine, and methylamine.

      Reaction: Benzyl chloride reacts with ethylamine to form N-Benzyl-N-ethylamine. This intermediate then reacts with methylamine and acetic anhydride to form N-Benzyl-N-ethyl-2-(methylamino)acetamide.

      Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or methanol.

  • Conversion to Hydrochloride Salt

      Reaction: The free base form of N-Benzyl-N-ethyl-2-(methylamino)acetamide is treated with hydrochloric acid to form the hydrochloride salt.

      Conditions: This step is usually performed in an aqueous solution, followed by crystallization to obtain the pure hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials and solvents.

    Optimization: Reaction conditions are optimized for yield and purity.

    Purification: Industrial purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of corresponding amides or carboxylic acids.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Products: Reduction can convert the amide group to an amine.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

    Oxidation: Corresponding carboxylic acids or amides.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated derivatives or other substituted amides.

Scientific Research Applications

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride has several scientific research applications:

  • Medicinal Chemistry

      Drug Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

      Biological Studies: Used in the study of enzyme interactions and receptor binding.

  • Organic Synthesis

      Building Block: Utilized as a building block in the synthesis of more complex organic molecules.

      Reagent: Acts as a reagent in various organic transformations.

  • Industrial Applications

      Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

      Catalysis: Used in catalytic processes for the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets:

  • Molecular Targets

      Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.

      Receptors: Binds to specific receptors, modulating their activity.

  • Pathways Involved

      Signal Transduction: Alters signal transduction pathways, leading to changes in cellular responses.

      Metabolic Pathways: Influences metabolic pathways by interacting with key enzymes.

Comparison with Similar Compounds

N-Benzyl-N-ethyl-2-(methylamino)acetamide hydrochloride can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

      N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride: Similar structure but different alkyl group.

      N-Benzyl-N-ethyl-2-(ethylamino)acetamide hydrochloride: Similar structure but different amine group.

  • Uniqueness

      Structural Features: The presence of both benzyl and ethyl groups provides unique chemical properties.

      Reactivity: Exhibits distinct reactivity patterns compared to similar compounds.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-3-14(12(15)9-13-2)10-11-7-5-4-6-8-11;/h4-8,13H,3,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHMBNMTTNZDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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